molecular formula C18H19N3O2 B11665824 4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid

4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid

Cat. No.: B11665824
M. Wt: 309.4 g/mol
InChI Key: UNZIMTSFEOSRMH-XMHGGMMESA-N
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Description

4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid is an organic compound that features a benzoic acid moiety linked to a piperazine ring through an imino-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with a phenyl group.

    Imination Reaction: The phenyl-piperazine derivative is then reacted with a suitable aldehyde to form the imino-methyl bridge.

    Coupling with Benzoic Acid: The imino-methyl-piperazine intermediate is finally coupled with benzoic acid under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the imino-methyl bridge or other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid involves its interaction with specific molecular targets. The imino-methyl bridge and the piperazine ring are key functional groups that enable the compound to bind to proteins or other biomolecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chloro-phenyl)-piperazin-1-ylimino]-methyl-benzoic acid
  • 4-[(4-Benzyl-piperazin-1-ylimino)-methyl]-benzoic acid
  • 4-[(4-Pyridin-2-yl-piperazin-1-ylimino)-methyl]-benzoic acid

Uniqueness

4-[(4-Phenyl-piperazin-1-ylimino)-methyl]-benzoic acid is unique due to its specific structural features, such as the phenyl group on the piperazine ring and the imino-methyl bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]benzoic acid

InChI

InChI=1S/C18H19N3O2/c22-18(23)16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23)/b19-14+

InChI Key

UNZIMTSFEOSRMH-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)C(=O)O

solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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